(1H-Indol-2-yl)methanamine oxalate

Description

Crystallographic Analysis and Molecular Geometry

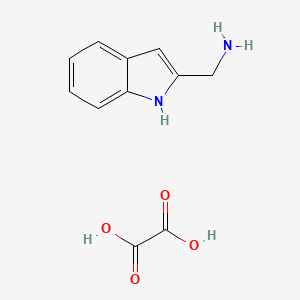

The crystallographic structure of (1H-Indol-2-yl)methanamine oxalate reveals fundamental geometric parameters that define its three-dimensional arrangement in the solid state. The base compound (1H-Indol-2-yl)methanamine exhibits a molecular formula of C9H10N2 with a molecular weight of 146.19 grams per mole. The indole ring system maintains its characteristic planar geometry, consisting of a benzene ring fused to a pyrrole ring, with the methanamine substituent positioned at the 2-position of the indole framework. The incorporation of oxalic acid to form the oxalate salt introduces additional structural complexity through ionic interactions and hydrogen bonding networks.

The molecular geometry analysis reveals that the indole ring system preserves its aromatic character with typical bond lengths and angles consistent with related indole derivatives. The SMILES representation of the oxalate salt structure is documented as NCC(N1)=CC2=C1C=CC=C2.O=C(O)C(O)=O, indicating the presence of both the indole amine component and the oxalic acid moiety. The spatial arrangement of atoms within the crystal lattice is influenced by the electrostatic interactions between the protonated amine group and the deprotonated carboxylate groups of the oxalate anion.

Physical property measurements indicate that the related free base compound exhibits a boiling point of 335.6 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.2 grams per cubic centimeter. These properties suggest strong intermolecular interactions in both liquid and solid phases, which can be attributed to the hydrogen bonding capabilities of the indole nitrogen and the primary amine functionality. The crystalline structure of the oxalate salt likely exhibits modified thermal properties due to the additional stabilization provided by ionic interactions.

The molecular geometry optimization studies conducted on similar indole derivatives provide insight into the preferred conformations of the methanamine side chain relative to the indole plane. The rotational freedom around the carbon-carbon bond connecting the methyl group to the indole ring allows for multiple conformational states, though steric interactions with the indole hydrogen at the 1-position may influence the preferred orientations. The oxalate salt formation restricts some of these conformational degrees of freedom through the formation of specific hydrogen bonding patterns.

Properties

IUPAC Name |

1H-indol-2-ylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2H2O4/c10-6-8-5-7-3-1-2-4-9(7)11-8;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJIUYHNTDDXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106024-58-2 | |

| Record name | 1H-Indole-2-methanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106024-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Reductive Amination of Indole-2-carboxaldehyde Derivatives

This route provides a straightforward pathway to the target compound through well-established reductive amination techniques.

Indole Functionalization via Nucleophilic Substitution

- Starting from indole or indole derivatives, the 2-position can be selectively alkylated or aminated using halogenated intermediates.

This method allows for regioselective functionalization at the 2-position, leading to the aminoalkyl indole.

Multi-step Synthesis Involving Indole Precursors

- Synthesize indole derivatives via classical methods (e.g., Reissert synthesis), then introduce the amino group through nucleophilic substitution or reduction, followed by salt formation.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Ammonia, sodium cyanoborohydride | Room temperature, inert atmosphere | High selectivity, straightforward | Requires pure aldehyde intermediates |

| Halogenation & Nucleophilic Substitution | NBS/NCS, aminomethyl nucleophiles | Controlled temperature, basic conditions | Regioselective at 2-position | Possible over-halogenation |

| Classical Indole Synthesis & Functionalization | Phenylhydrazine, formaldehyde | Elevated temperatures, reflux | Versatile, well-established | Multi-step, time-consuming |

Research Findings and Notes

- The synthesis of indole derivatives at the 2-position is often achieved via electrophilic halogenation followed by nucleophilic substitution, as documented in multiple studies.

- Reductive amination of aldehyde intermediates provides a high-yield route to aminoalkyl indoles, which can be subsequently converted into the oxalate salt.

- The formation of the oxalate salt is typically performed by acid-base neutralization, which stabilizes the free amine and enhances compound stability for storage and further applications.

- Recent advances include microwave-assisted synthesis for faster reaction times and improved yields, especially in the functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-2-yl)methanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can modify the methanamine group or other substituents on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups to the indole ring.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure : The compound consists of an indole moiety attached to a methanamine group, forming a stable oxalate salt. Its structure contributes to its reactivity and biological activity.

Physical Properties :

- Molecular Weight : 232.23 g/mol

- Solubility : Soluble in polar solvents such as water and methanol, which facilitates its use in biological assays.

Scientific Research Applications

The applications of (1H-Indol-2-yl)methanamine oxalate can be categorized into several key areas:

Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. It is utilized in:

- Synthesis of Indole Derivatives : Indoles are significant in pharmacology, and this compound can act as a precursor for various derivatives.

- Catalysis : It may be used in catalytic reactions due to its ability to participate in nucleophilic substitutions.

Biology

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been noted for its capacity to inhibit specific enzymes crucial for microbial growth, such as DNA gyrase.

Medicine

The potential medicinal applications include:

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Pharmaceutical Intermediate : It may serve as an intermediate in the synthesis of novel therapeutic agents.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Enzyme Inhibition | Inhibits key enzymes involved in microbial metabolism |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines |

Case Studies Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Studies | Effective against Escherichia coli and Staphylococcus aureus with lower MIC values than standard antibiotics. |

| Cancer Cell Line Tests | Demonstrated cytotoxicity with IC50 values in low micromolar range against MCF-7 breast cancer cells. |

| Synergistic Effects | Enhanced antimicrobial efficacy when combined with other agents. |

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Cytotoxicity in Cancer Research

Research involving human cancer cell lines such as MCF-7 has shown that this compound exhibits notable cytotoxic effects. The IC50 values indicate that it could be further developed into an effective anticancer drug, warranting additional studies on its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (1H-Indol-2-yl)methanamine oxalate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities. For instance, it may act as an agonist or antagonist at specific receptor sites, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

(1H-Indol-3-yl)methanamine: Another indole derivative with a methanamine group at the third position.

(1H-Indol-1-yl)methanamine: A structural isomer with the methanamine group at the first position.

Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring and a carboxylic acid group.

Uniqueness

(1H-Indol-2-yl)methanamine oxalate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methanamine group at the second position of the indole ring provides distinct properties compared to other isomers and derivatives.

Biological Activity

(1H-Indol-2-yl)methanamine oxalate, a compound derived from indole, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by its indole structure, which is known for diverse biological properties. The synthesis typically involves the reaction of indole derivatives with oxalyl chloride followed by amination processes. The general synthetic route can be outlined as follows:

- Starting Materials : Indole derivatives and oxalyl chloride.

- Reaction Conditions : The reaction is conducted under controlled temperatures and requires specific solvents like dimethylformamide.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure products.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : It has been shown to act as a positive allosteric modulator for nicotinic acetylcholine receptors, particularly the α4β2 subtype, enhancing synaptic transmission and potentially affecting cognitive functions .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

Case Studies

-

Nicotinic Receptor Studies : A study demonstrated that this compound potentiated the effects of acetylcholine at concentrations around 10 µM, indicating its role in modulating neurotransmitter activity in neural pathways .

This table summarizes the potency of the compound compared to its analogues.

Compound pEC50 EC50 (µM) This compound 6.48 0.32 N-des-methyl analogue 6.29 0.50 - Antimicrobial Activity : In vitro assays have shown that this compound displays significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Applications in Research

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Neuroscience : Investigated for its role in enhancing cognitive functions through modulation of neurotransmitter receptors.

- Antimicrobial Development : Explored as a lead compound for developing new antibiotics against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1H-Indol-2-yl)methanamine oxalate?

- Methodological Answer : A common approach involves reacting indole derivatives with bromoacetate esters under mild conditions (e.g., ethyl bromoacetate in ethyl acetate at room temperature). Subsequent hydrolysis and oxalate salt formation can be achieved using LiOH in THF/MeOH/H₂O, followed by oxalic acid neutralization. Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : UV-Vis spectroscopy can track protonation states during pH titration (e.g., pKa estimation at 232–274 nm) .

- Structural Analysis : FT-IR and NMR (¹H/¹³C) confirm functional groups and molecular structure. For example, indole NH stretches appear at ~3400 cm⁻¹ in IR, while aromatic protons resonate at δ 6.5–7.5 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 204.22) .

Q. How is the stability of this compound assessed under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (e.g., 100 mM phosphate buffer, pH 6.0–7.4) and incubate the compound at 25°C. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours. Stability is confirmed if <5% degradation occurs .

Advanced Research Questions

Q. How does host-guest complexation with cucurbit[7]uril (CB[7]) alter the physicochemical properties of this compound?

- Methodological Answer :

- Experimental Design : Titrate 0.1 mM compound with 0.11 mM CB[7] in pH-adjusted solutions (2–10). Measure UV absorbance at specific wavelengths (e.g., 232 nm) to track protonation shifts.

- Findings : CB[7] binding increases pKa by ~0.5 units due to reduced amine accessibility, confirmed via nonlinear curve-fitting of absorbance-pH data .

Q. What computational strategies predict molecular interactions of this compound in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Analyze electrostatic potential maps to identify reactive sites (e.g., indole NH for hydrogen bonding).

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., serotonin transporters) using GROMACS. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can researchers resolve discrepancies in pKa values obtained under different experimental conditions?

- Methodological Answer :

- Controlled Variables : Ensure consistent ionic strength (e.g., 0.1 M NaCl) and temperature (25°C).

- Validation : Cross-reference UV titration data with ¹H NMR chemical shift changes (e.g., NH proton downfield shifts at higher pH). Discrepancies due to solvent polarity or host-guest interactions require recalibration using internal standards (e.g., benzylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.